![molecular formula C13H14N2O4S2 B2808482 N-(1,1-dioxothiolan-3-yl)quinoline-8-sulfonamide CAS No. 327093-44-7](/img/structure/B2808482.png)
N-(1,1-dioxothiolan-3-yl)quinoline-8-sulfonamide
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Description
“N-(1,1-dioxothiolan-3-yl)quinoline-8-sulfonamide” is a derivative of quinoline-8-sulfonamides . Quinoline is a nitrogen-based heterocyclic aromatic compound with a chemical formula of C9H7N . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .
Synthesis Analysis
A series of 8-quinolinesulfonamide derivatives were synthesized using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This represents the first successful attempt to click 8-sulfamoylquinoline with 1,2,3-triazoles as potent PKM2 modulators .Molecular Structure Analysis
The typical structure of a tertiary sulfonamide involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . The synthesis of quinoline derivatives has been achieved using alternative reaction methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids .Future Directions
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c16-20(17)8-6-11(9-20)15-21(18,19)12-5-1-3-10-4-2-7-14-13(10)12/h1-5,7,11,15H,6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDVWIHBAFGUEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxothiolan-3-yl)quinoline-8-sulfonamide |
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